molecular formula C15H17NO4S2 B5774973 3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide

3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide

Cat. No. B5774973
M. Wt: 339.4 g/mol
InChI Key: AFYKBBBFWHQFJA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide (DMT) is a chemical compound that has been used in various scientific research studies. It belongs to the class of sulfonamide compounds and has been synthesized using different methods. The purpose of

Mechanism of Action

3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide works by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to the activation of various signaling pathways, including the phospholipase C and protein kinase C pathways. The activation of these pathways leads to changes in neuronal activity, which can result in altered behavior and mood.
Biochemical and Physiological Effects
3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various techniques such as electrophysiology and imaging. However, 3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide also has some limitations, particularly in terms of its stability and solubility. It can also be difficult to obtain high-quality samples for certain experiments.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide. One area of interest is the development of new therapeutic agents based on 3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide. Another area of interest is the study of the long-term effects of 3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide use and its potential for addiction. Additionally, more research is needed to understand the precise mechanisms by which 3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide works and its effects on different brain regions and circuits.
Conclusion
In conclusion, 3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide is a chemical compound that has been used in various scientific research studies. It has potential therapeutic effects and works by binding to serotonin receptors in the brain. 3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of new therapeutic agents based on 3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide, the study of its long-term effects, and the elucidation of its precise mechanisms of action.

Synthesis Methods

3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide can be synthesized using different methods. One of the most common methods is the reaction between 3,4-dimethoxybenzenesulfonyl chloride and 2-(methylthio)aniline in the presence of a base such as triethylamine. The reaction produces 3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide as a white solid with a high yield.

Scientific Research Applications

3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has been used in various scientific research studies, including neuropharmacology, medicinal chemistry, and drug discovery. It has been shown to have potential therapeutic effects, particularly in the treatment of neurological disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

3,4-dimethoxy-N-(2-methylsulfanylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-19-13-9-8-11(10-14(13)20-2)22(17,18)16-12-6-4-5-7-15(12)21-3/h4-10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYKBBBFWHQFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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